3-Bromo-2-fluoro-6-methoxybenzonitrile
Overview
Description
3-Bromo-2-fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-2-methoxybenzonitrile
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Comparison
Compared to similar compounds, 3-Bromo-2-fluoro-6-methoxybenzonitrile is unique due to the specific positioning of its substituents, which can significantly affect its chemical properties and reactivity. For instance, the presence of the methoxy group at the 6-position and the bromine at the 3-position can lead to different steric and electronic effects compared to other isomers .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPACMYLBFFXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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